2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide is a synthetic organic compound that combines a dichlorophenoxy group with an indeno-thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of both the dichlorophenoxy and indeno-thiazole groups suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide typically involves multiple steps:
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Formation of the Indeno-Thiazole Core: : The indeno-thiazole core can be synthesized via the reaction of thiourea with 2-tosyloxy-1-indanone or 2-bromo-2,3-dihydroinden-1-one under basic conditions. This reaction forms the thiazole ring fused to the indene structure .
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Attachment of the Dichlorophenoxy Group: : The dichlorophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable acylating agent, such as chloroacetyl chloride, to form 2-(2,4-dichlorophenoxy)acetyl chloride. This intermediate is then reacted with the indeno-thiazole amine to form the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be catalyzed by oxidizing agents such as hydrogen peroxide or peracids.
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Reduction: : Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine under the influence of reducing agents like lithium aluminum hydride.
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Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation Products: Oxidized thiazole derivatives.
Reduction Products: Amino derivatives of the acetamide.
Substitution Products: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit interesting pharmacological properties due to the presence of the indeno-thiazole moiety, which is known for its bioactivity. It could be investigated for potential antimicrobial, anticancer, or anti-inflammatory activities .
Medicine
In medicinal chemistry, the compound could serve as a lead compound for the development of new drugs. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery programs .
Industry
In the industrial sector, this compound could be used in the development of new agrochemicals, such as herbicides or pesticides, due to the presence of the dichlorophenoxy group, which is a common motif in many herbicidal compounds .
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The indeno-thiazole moiety could interact with DNA or proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid:
Indeno[1,2-d]thiazole derivatives: Known for their bioactivity and potential therapeutic applications.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide apart is the combination of the dichlorophenoxy group with the indeno-thiazole moiety. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O2S/c19-11-5-6-14(13(20)8-11)24-9-16(23)21-18-22-17-12-4-2-1-3-10(12)7-15(17)25-18/h1-6,8H,7,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGAHWGBRZJJSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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